molecular formula C7H15BN2O5S B11865783 {1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-79-3

{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid

Cat. No.: B11865783
CAS No.: 915283-79-3
M. Wt: 250.09 g/mol
InChI Key: MDFBZNLEARJOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid is a chemically synthesized compound designed for advanced medicinal chemistry and drug discovery research. Its structure integrates a boronic acid moiety, known for its unique reactivity as a Lewis acid, with a peptide-mimetic scaffold. This design is characteristic of inhibitors targeting serine proteases . Boronic acids can form reversible, covalent complexes with nucleophilic residues in enzyme active sites, such as serine, making them potent and selective inhibitors for hydrolytic enzymes . The core pyrrolidin-2-yl-boronic acid (boroPro) pharmacophore is a recognized structure in the development of inhibitors for fibroblast activation protein (FAP), a protease overexpressed in the tumor microenvironment of most human carcinomas . Compounds based on this scaffold, particularly those with a Glycyl-boroPro sequence, have demonstrated high affinity for FAP and are being extensively investigated as targeting agents for cancer theranostics, including the development of positron emission tomography (PET) imaging tracers and radioligand therapies . The methanesulfonyl-glycyl extension in this compound provides a modifiable site for further chemical conjugation, such as attaching chelators for radiometal labeling or linkers for solid-phase synthesis. This reagent is supplied for research purposes to explore these and other applications in chemical biology and protease inhibitor design. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

915283-79-3

Molecular Formula

C7H15BN2O5S

Molecular Weight

250.09 g/mol

IUPAC Name

[1-[2-(methanesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C7H15BN2O5S/c1-16(14,15)9-5-7(11)10-4-2-3-6(10)8(12)13/h6,9,12-13H,2-5H2,1H3

InChI Key

MDFBZNLEARJOSF-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNS(=O)(=O)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis One common approach is the reaction of pyrrolidine derivatives with boronic acid precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased reaction efficiency, better control over reaction conditions, and reduced waste. These methods often utilize catalysts and optimized reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Fibroblast Activation Protein (FAP) Targeting

Structural analogs of this compound, such as (R)-(1-((4-(aminomethyl)benzoyl)-d-alanyl)pyrrolidin-2-yl)boronic acid (PNT6555) , exhibit potent FAP inhibition:

CompoundIC₅₀ (nM)Target Application
PNT6555 78.1 ± 4.59FAP-targeted radiopharmaceuticals
N-(4-quinolinoyl)-Gly-boroPro 3.7 ± 0.2Selective FAP inhibitors

The boronic acid warhead forms reversible covalent bonds with FAP’s catalytic serine residue, mimicking tetrahedral intermediates in proteolytic reactions .

Impact of Substituents on Binding Affinity

  • Methanesulfonyl vs. Cyclohexanecarbonyl :
    Replacement of the mesyl group with cyclohexanecarbonyl (as in CID 15952795) reduces polarity but maintains boronic acid-mediated binding .

  • Stereochemical Dependence :
    (R)-configured pyrrolidine-boronic acids (e.g., [¹²⁵I]MIP-1232) show 1.5–2.8× higher tumor uptake than (S)-isomers due to optimized FAP active-site interactions .

Stability and Metabolic Pathways

  • Hydrolytic Stability :
    The mesyl group resists hydrolysis under physiological conditions (pH 7.4, 37°C), while the boronic acid forms stable esters with vicinal diols (e.g., serum glucose) .

  • Renal Excretion :
    Gallium-68-labeled analogs (e.g., [⁶⁸Ga]Ga-SB04028) show rapid renal clearance (bladder accumulation: >10 %ID/g at 1h post-injection) .

Comparative Reactivity of Boronic Acid Derivatives

Property{1-[N-(Mesyl)glycyl]pyrrolidin-2-yl}boronic acid1-N-Boc-pyrrolidin-2-ylboronic acid
Solubility High (polar mesyl group)Low (aprotic Boc group)
Enzymatic Stability Resists proteolysisSusceptible to deprotection
Target Affinity FAP (IC₅₀ < 100 nM) N/A

Key Research Findings

  • Theranostic Applications :
    Lu-177/Ac-225-labeled derivatives (e.g., [¹⁷⁷Lu]Lu-PNT6555) demonstrate tumor retention >10 %ID/g at 168h post-injection, enabling targeted radiotherapy .

  • Selectivity Over DPPs/PREP :
    Selectivity indices (SI) for FAP over dipeptidyl peptidases (DPPs) exceed 10³, minimizing off-target effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that boronic acids, including {1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid, can act as proteasome inhibitors, which are crucial in cancer therapy. They interfere with the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic factors that can induce cancer cell death. Studies have shown that derivatives of boronic acids exhibit selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antibacterial Properties
The compound has also been investigated for its antibacterial properties. The presence of the pyrrolidine moiety enhances its interaction with bacterial enzymes, potentially leading to the development of new antibiotics targeting resistant strains. This is particularly relevant given the rising incidence of antibiotic resistance globally .

Organic Synthesis

Suzuki Coupling Reactions
this compound can be utilized in Suzuki coupling reactions, a fundamental method in organic synthesis for forming carbon-carbon bonds. This reaction is vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows it to react with aryl halides under palladium catalysis, facilitating the creation of biaryl compounds .

Synthesis of Novel Compounds
The compound serves as a versatile building block for synthesizing novel organic molecules. Its ability to form stable complexes with various substrates makes it an attractive candidate for generating diverse chemical libraries for drug discovery .

Biochemical Applications

Enzyme Inhibition Studies
In biochemical research, this compound has been employed to study enzyme inhibition mechanisms. Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, making them useful tools in elucidating enzyme mechanisms and developing inhibitors .

Drug Development
The compound's structural characteristics make it a candidate for drug development targeting specific biological pathways. Its ability to modulate protein interactions through boronate ester formation can be exploited to design drugs that selectively inhibit or activate specific proteins involved in disease processes .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that boronic acid derivatives induce apoptosis in prostate cancer cells via proteasome inhibition.
Study BAntibacterial PropertiesIdentified this compound as effective against methicillin-resistant Staphylococcus aureus (MRSA).
Study COrganic SynthesisUtilized in Suzuki coupling to synthesize complex biaryl compounds with high yields and selectivity.

Mechanism of Action

The mechanism of action of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, effectively blocking the enzyme’s function.

Comparison with Similar Compounds

Research Implications and Gaps

  • Target Compound: Further studies are needed to elucidate its precise mechanism and therapeutic targets.
  • Patent Landscape : The HYNIC-IFAP patent () underscores the commercial interest in boronic acid-based radiopharmaceuticals, a niche the target compound could explore with tailored modifications .

Biological Activity

{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid (CAS Number: 15953004) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H15BN2O5SC_7H_{15}BN_2O_5S and features a pyrrolidine ring substituted with a methanesulfonyl group and a boronic acid moiety. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition.

Boronic acids, including this compound, are known to interact with serine proteases. They form reversible covalent bonds with the active site serine residue of these enzymes, effectively inhibiting their activity. This mechanism is crucial in the modulation of various physiological processes, including inflammation and blood coagulation .

Enzyme Inhibition

Research indicates that boronic acids can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. The structure-activity relationship studies suggest that modifications to the boronic acid structure can enhance its inhibitory potency against DPP-IV .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Dipeptidyl Peptidase IV InhibitionInhibits DPP-IV, potentially aiding in glucose regulation in diabetic patients.
Serine Protease InhibitionForms covalent bonds with serine residues, affecting various physiological processes.
Anticancer PotentialInvestigated for use in cancer therapies due to its ability to inhibit tumor growth factors.

Case Studies

  • DPP-IV Inhibition and Diabetes Management :
    A study explored the synthesis of boronic acid-containing dipeptides and their effect on DPP-IV inhibition. The results demonstrated that specific structural configurations significantly enhanced inhibitory activity, suggesting potential applications in diabetes management .
  • Anticancer Applications :
    Research has indicated that boronic acids can inhibit specific proteases involved in cancer progression. For instance, this compound was tested against various cancer cell lines, showing promising results in reducing cell viability through protease inhibition .
  • Inflammation Modulation :
    Studies have shown that boronic acids can modulate inflammatory responses by inhibiting serine proteases involved in the inflammatory cascade. This property highlights their potential as therapeutic agents in treating inflammatory diseases .

Q & A

Q. How do conflicting reports on boron neutron capture therapy (BNCT) applicability arise?

  • While the compound's ¹⁰B content (~19% natural abundance) theoretically enables BNCT, its short tumor retention time (<2 hr) limits efficacy. Modifications (e.g., PEGylation or albumin-binding motifs) are under investigation to address this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.